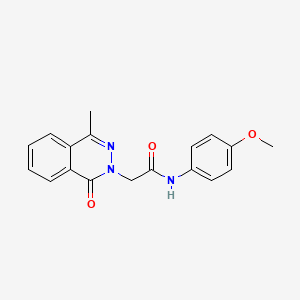

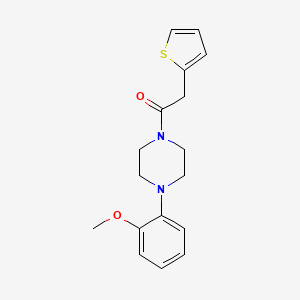

![molecular formula C20H27N5O2 B5604856 N-ethyl-2-methyl-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5604856.png)

N-ethyl-2-methyl-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-4-pyrimidinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-ethyl-2-methyl-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-4-pyrimidinamine is a compound of interest due to its structural complexity and potential biological activity. The synthesis, molecular structure analysis, chemical reactions and properties, and both physical and chemical properties of such compounds are key areas of research in medicinal chemistry and drug design.

Synthesis Analysis

The synthesis of this compound and its derivatives typically involves nucleophilic substitution reactions and the manipulation of functional groups to achieve the desired structure. For example, Mallesha et al. (2012) described the synthesis of related 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives through nucleophilic substitution reactions demonstrating the complexity and versatility of synthetic approaches in this chemical class (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

- Cancer Research : Derivatives of the compound have shown promising results in cancer research. Specifically, certain derivatives demonstrated significant antiproliferative effects against various human cancer cell lines, suggesting potential as anticancer agents (Mallesha et al., 2012).

Chemical Properties and Reactions

- Carbon Dioxide Capture : Studies have investigated the resistance of concentrated, aqueous solutions of piperazine (a related compound) to thermal degradation and oxidation, which is beneficial for carbon dioxide capture applications (Freeman et al., 2010).

- Phosphine-Catalyzed Reactions : Research has explored the role of phosphine-catalyzed reactions in synthesizing derivatives of related compounds, highlighting their importance in the field of organic chemistry (Zhu et al., 2003).

Density and Viscosity Studies

- Aqueous Mixtures : The density and viscosity of aqueous mixtures containing related compounds like piperazine have been measured, providing essential data for applications in chemical engineering and materials science (Foo et al., 2015).

Neuropharmacology

- Neuroscience and Pharmacology : Certain derivatives have shown affinity for 5-HT1A receptors, which are significant in the study of neurological and psychiatric disorders (Craven et al., 1994).

Anti-Inflammatory and Analgesic Agents

- Medicinal Chemistry : Research has been conducted on derivatives for their potential as anti-inflammatory and analgesic agents, highlighting their pharmaceutical applications (Abu‐Hashem et al., 2020).

Unique Coordination Chemistry

- Inorganic Chemistry : Studies have examined the coordination chemistry of copper (II) with derivatives, showcasing their relevance in inorganic and coordination chemistry (Majumder et al., 2016).

Radiolabeled Antagonists in PET

- Positron Emission Tomography (PET) : Derivatives have been used as radiolabeled antagonists in PET studies, particularly for studying serotonin receptors, which is crucial in neuroimaging (Plenevaux et al., 2000).

Antipsychotic Potential

- Pharmacology : Compounds related to the chemical structure have been investigated for their antipsychotic potential, contributing to the development of new psychiatric medications (Raviña et al., 2000).

Dopamine Transporter Studies

- Neuropharmacology : Research has focused on the synthesis and study of compounds as selective inhibitors of the dopamine transporter, crucial for understanding and treating neurological disorders (Müller et al., 1994).

Platelet-Activating Factor Antagonists

- Cardiovascular Research : Studies on derivatives have shown potency as platelet-activating factor antagonists, which are significant in cardiovascular research (Carceller et al., 1996).

Enzyme Inhibition

- Biochemistry : Synthesis of derivatives as potential inhibitors of aspartate transcarbamoylase has been explored, adding to the understanding of enzyme inhibition (Dutta & Foye, 1990).

Eigenschaften

IUPAC Name |

1-[4-[6-(ethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-phenoxypropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O2/c1-4-21-18-14-19(23-16(3)22-18)24-10-12-25(13-11-24)20(26)15(2)27-17-8-6-5-7-9-17/h5-9,14-15H,4,10-13H2,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACCTXPOUAYBHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC(=N1)C)N2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3S*,4R*)-4-hydroxytetrahydro-3-furanyl]-N-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5604788.png)

![3-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5604789.png)

![1-methyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5604796.png)

![2-[2-(1-phenylhydrazino)ethyl]pyridine](/img/structure/B5604819.png)

![2-(4-morpholinylcarbonyl)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5604820.png)

![9-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5604829.png)

![4-[(4-biphenylylmethylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5604838.png)

![5-isobutyl-1'-[(2-methoxypyridin-3-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5604848.png)

![1-(3,5-difluoro-4-methoxybenzoyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5604863.png)